

CAS number 713-11-1 properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Acetamido-3-fluorobenzoic acid*

Cat. No.: *B1288386*

[Get Quote](#)

An In-depth Technical Guide to 7-(Diethylamino)-4-(trifluoromethyl)coumarin

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and photophysical properties, structure, and applications of 7-(diethylamino)-4-(trifluoromethyl)coumarin, a versatile fluorinated heterocyclic compound. This document is intended to serve as a detailed resource for professionals in the fields of chemical research, materials science, and drug development.

Core Properties and Structure

7-(Diethylamino)-4-(trifluoromethyl)coumarin, also known as Coumarin 481, is a valuable building block in various scientific applications due to its unique photophysical properties.^[1] The presence of a diethylamine group at the 7-position and a trifluoromethyl group at the 4-position on the coumarin scaffold significantly influences its electronic and fluorescent characteristics.^{[1][2]} This substitution pattern enhances its utility as a fluorescent dye and probe in biological and material science contexts.^{[3][4]}

Chemical and Physical Properties

The fundamental properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	41934-47-8	[1] [2]
Chemical Formula	C14H14F3NO2	[1] [2]
Molecular Weight	285.27 g/mol	[1]
Appearance	Pale pink/beige powder	[1]
Melting Point	116 °C	[1]
Purity	>97%	[1]
Solubility	Soluble in methanol, ethanol, and diethyl ether	[5]

Photophysical Properties

This coumarin derivative is particularly noted for its excellent light conversion capabilities, making it a prime candidate for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[\[1\]](#)[\[2\]](#) Its emission spectrum, typically ranging from 380 nm to 550 nm, is ideal for bioimaging applications.[\[1\]](#)[\[2\]](#)

Photophysical Property	Value/Description	Reference
Quantum Yield	94.8%	[1] [2]
Emission Range	380 nm to 550 nm	[1] [2]
Fluorescence	Exhibits green fluorescence in solution	[5]
Stokes Shift	Large Stokes shifts are observed, which is advantageous for cell imaging.	[3]
Solvatochromism	The photophysical properties are highly sensitive to the polarity of the environment.	[3]

Synthesis and Experimental Protocols

The synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin can be complex, impacting product stability and purity.^[5] A common synthetic route is detailed below.

Synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin

A prevalent method for synthesizing this compound involves the reaction of 3-(diethylamino)phenol with ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol:

- Reactant Preparation: A mixture of 3-(diethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate is prepared.
- Condensation Reaction: The mixture is subjected to a condensation reaction, often catalyzed by an acid, to form the coumarin ring system.
- Purification: The crude product is purified through recrystallization to obtain the final high-purity compound.

Below is a visual representation of a generalized synthesis workflow.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin.

Applications in Research and Drug Development

The unique properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin make it a versatile tool in various research and development areas.

Fluorescent Probes and Bioimaging

Its high quantum yield and photostability make it an excellent fluorescent dye for biological imaging.^{[1][4]} It is used to develop fluorescent probes for visualizing cellular processes with high sensitivity.^[4] The emission properties of this coumarin derivative are ideal for bioimaging, allowing for clear visualization of biological structures and processes.^{[1][2]}

Drug Discovery and Development

As a fluorinated building block, this compound is utilized in drug discovery.^[1] It has been investigated for its potential anti-inflammatory and anti-cancer properties.^[6] Additionally, its ability to generate reactive oxygen species upon light activation makes it a candidate for use in photodynamic therapy for cancer treatment.^[4]

Materials Science

Beyond biomedical applications, 7-(diethylamino)-4-(trifluoromethyl)coumarin is a promising candidate for use in OLEDs and dye-sensitized solar cells due to its excellent light conversion capabilities.^{[1][2]} It is also used in the development of advanced materials and sensors, as well as in security inks and anti-counterfeiting measures due to its bright fluorescence under UV light.^[4]

Associated Compound: 4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1)

While the primary focus of this guide is on the coumarin derivative due to its extensive applications aligning with the core requirements, it is important to note the compound associated with CAS number 713-11-1.

4-Acetamido-3-fluorobenzoic acid is a chemical intermediate. Its properties are summarized below.

Property	Value	Reference
CAS Number	713-11-1	[7]
Chemical Formula	C9H8FNO3	
Molecular Weight	197.17	[7]

This compound is typically used in the synthesis of more complex molecules and does not possess the fluorescent or direct biological activity characteristics of the coumarin derivative discussed extensively above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 7-DIETHYLAMINO-4-(TRIFLUOROMETHYL)COUMARIN | 41934-47-8 [amp.chemicalbook.com]
- 7. CAS 713-11-1 | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [CAS number 713-11-1 properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288386#cas-number-713-11-1-properties-and-structure\]](https://www.benchchem.com/product/b1288386#cas-number-713-11-1-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com